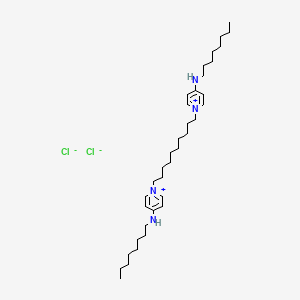

1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride

描述

Historical Development of Bis-Pyridinium Compounds

The development of bis-pyridinium compounds emerged from advancements in quaternary ammonium chemistry during the mid-20th century. Early work focused on mono-pyridinium salts, but the discovery of gemini surfactants—molecules with two hydrophilic head groups and two hydrophobic tails—spurred interest in bis-pyridinium architectures. These compounds gained prominence due to their enhanced surfactant properties and ability to form stable supramolecular assemblies. The synthesis of 1,1'-(1,10-decanediyl)bis(4-(octylamino)pyridinium) dichloride represents a milestone in tailoring cationic surfactants for applications requiring precise control over molecular self-assembly and interfacial activity.

Key historical milestones include:

- 1980s : Emergence of fourth-generation quaternary ammonium compounds (twin-chain quats), which inspired the design of bis-pyridinium analogs.

- 2000s : Structural optimization of pyridinium-based surfactants for biomedical and materials science applications, driven by their high affinity for lipid membranes and nucleic acids.

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name, This compound , reflects its structural components:

- Core scaffold : Two pyridinium rings linked by a 1,10-decanediyl bridge.

- Substituents : Each pyridinium nitrogen bears an octylamino group (-NH-C₈H₁₇).

- Counterions : Two chloride ions balance the dicationic charge.

Breakdown of the nomenclature :

| Component | Description |

|---|---|

| 1,10-decanediyl | A 10-carbon alkyl chain connecting the two pyridinium rings at position 1. |

| 4-(octylamino)pyridinium | A pyridinium ring substituted at position 4 with an octylamino group. |

| Dichloride | Two chloride counterions. |

Synonymous designations include N,N′-(1,10-decanediyldi-1(4H)-pyridinyl-4-ylidene)bis(octan-1-amine) dihydrochloride.

Position in Quaternary Ammonium Compound Taxonomy

This compound belongs to the fifth generation of quaternary ammonium compounds (QACs), characterized by mixed alkyl-pyridinium architectures. Its taxonomy is defined by:

- Structural class : Bis-pyridinium gemini surfactant.

- Chain configuration : Dual C₈ alkyl chains (octylamino groups) attached to pyridinium head groups.

- Functional role : Combines the antimicrobial efficacy of QACs with the self-assembly capabilities of gemini surfactants.

Comparative taxonomy of QAC generations :

| Generation | Key Features | Example Compounds |

|---|---|---|

| First | Single benzalkonium chains | Benzalkonium chloride |

| Fourth | Twin alkyl chains without aromatic rings | Didecyl dimethyl ammonium chloride |

| Fifth | Hybrid structures with aromatic/alkyl motifs | This compound |

This compound’s dual pyridinium heads and flexible decanediyl spacer enable unique interactions with biological membranes and synthetic polymers.

Research Significance in Supramolecular Chemistry

The compound’s rigid pyridinium cores and flexible alkyl chains make it a versatile building block in supramolecular systems:

- Host-guest interactions : The pyridinium rings act as π-acidic hosts for anion binding, while the alkyl chains facilitate hydrophobic aggregation.

- Self-assembly : Forms micelles, vesicles, and liquid crystalline phases in aqueous media, driven by electrostatic and van der Waals forces.

- Applications :

Notable studies :

- Anion recognition : The compound’s pyridinium groups bind halides via charge-assisted C(sp³)···X⁻ tetrel bonds, as demonstrated in X-ray crystallography.

- Membrane disruption : Its twin-chain structure selectively interacts with phosphatidylglycerol membranes, enabling antimicrobial activity without hemolysis.

属性

IUPAC Name |

N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N4.2ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGTYJPMKXNQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H64Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64690-21-7 | |

| Record name | Pyridinium, 1,1'-(1,10-decanediyl)bis(4-(octylamino)-, dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064690217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(decane-1,10-diyl)bis[4-(octylamino)pyridinium] dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride, commonly referred to as compound 64690-21-7, is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C36H64Cl2N

- CAS Number : 64690-21-7

- Purity : Typically available at 98% purity from various suppliers .

The compound features a bis-pyridinium structure with octylamine substituents, which contribute to its amphiphilic characteristics. This structural design is significant for its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular membranes and interact with nucleic acids. Its cationic nature allows it to penetrate lipid bilayers effectively, leading to:

- Membrane Disruption : The compound can insert itself into lipid membranes, causing alterations in membrane fluidity and permeability.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains by compromising their cell membranes.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound against E. coli, the compound demonstrated significant bactericidal activity at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption leading to cell lysis.

Cytotoxic Effects on Cancer Cells

In vitro experiments conducted on HeLa cells revealed that the compound induced apoptosis at concentrations ranging from 25 µg/mL to 100 µg/mL. Flow cytometry analysis indicated an increase in annexin V-positive cells, suggesting that the compound triggers programmed cell death pathways.

Research Findings

Recent research has focused on understanding the pharmacodynamics and pharmacokinetics of this compound. Notable findings include:

- Cell Membrane Interaction : Studies utilizing fluorescence microscopy showed that the compound preferentially localizes in lipid rafts within the cellular membrane, indicating a targeted mechanism for cellular uptake .

- Potential Applications : The unique properties of this compound suggest potential applications in drug delivery systems and as an antimicrobial agent in pharmaceutical formulations.

相似化合物的比较

Dequalinium Chloride

Structure : Dequalinium chloride (C₃₀H₄₀Cl₂N₄, molecular weight: 578.66 g/mol) shares the dimeric QAC framework with the target compound but differs in two key aspects:

- Heterocyclic Core: Dequalinium features quinolinium rings (benzannulated pyridinium) substituted with a methyl group at the 2-position and an amino group at the 4-position, compared to the pyridinium-octylamino groups in the target compound .

- Functional Groups: The amino and methyl substituents in dequalinium reduce lipophilicity relative to the octylamino chains in the target compound, impacting membrane penetration and antimicrobial potency.

Activity: Dequalinium exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa, attributed to its ability to disrupt mitochondrial membranes and interfere with DNA replication .

Cetylpyridinium Chloride

Structure: Cetylpyridinium chloride (C₂₁H₃₈ClN, molecular weight: 348.0 g/mol) is a monomeric QAC with a single pyridinium ring and a hexadecyl (C₁₆) chain at the 1-position .

- Charge Distribution : Unlike the target compound’s dual cationic centers, cetylpyridinium relies on a single charge, limiting its binding avidity.

- Chain Length : The shorter decamethylene linker in the target compound may facilitate closer spatial alignment of cationic groups, enhancing cooperative binding to biomolecules.

Activity: Cetylpyridinium is widely used in antiseptic mouthwashes due to its efficacy against oral pathogens. The dimeric structure of the target compound could provide superior biofilm penetration and reduced susceptibility to resistance mechanisms common in monomeric QACs .

Bis-Triazolyl Decane Zinc Complex

Structure : The zinc coordination polymer in features a decamethylene-linked bis-triazolyl ligand (C₁₀H₁₆N₆) complexed with ZnCl₂.

- Coordination vs. Ionic Bonding : Unlike the ionic QAC structure of the target compound, this complex utilizes coordination bonds with Zn(II), forming a 1D polymeric chain .

- Biological Relevance : The triazolyl groups may confer metal-binding versatility, but the absence of long alkyl chains limits membrane-targeting capability compared to the amphiphilic target compound.

Structural and Functional Analysis Table

Research Findings and Implications

- Membrane Interaction : The decamethylene spacer in the target compound likely facilitates optimal alignment of cationic groups for disrupting bacterial membranes, similar to dequalinium’s mechanism .

- Solubility Considerations : The dichloride salt form enhances aqueous solubility compared to acetate variants (e.g., dequalinium acetate in ), which may improve bioavailability .

准备方法

Stepwise Synthesis

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Alkylation of 4-aminopyridine with octyl bromide to form 4-(octylamino)pyridine | Reflux in suitable solvent (e.g., ethanol) | Forms the octylamino substituent on pyridine |

| 2 | Quaternization of 4-(octylamino)pyridine with 1,10-dibromodecane | Heating in polar aprotic solvent (e.g., acetonitrile) | Forms bis-pyridinium dibromide salt linked by decane chain |

| 3 | Anion exchange to dichloride salt | Treatment with chloride salt (e.g., NaCl) in aqueous medium | Converts dibromide to dichloride salt for desired final compound |

This synthetic route is supported by analogous methods reported for bis(4-substituted-amino)pyridinium alkane salts, including antimicrobial agents like octenidine.

Research Findings and Optimization

- Yield and Purity: The quaternization step is critical for yield and purity. Using an excess of 1,10-dibromodecane and controlling temperature (typically 60–80°C) improves conversion to the bis-pyridinium salt.

- Solvent Choice: Polar aprotic solvents such as acetonitrile or dimethylformamide facilitate nucleophilic substitution reactions and improve solubility of intermediates.

- Anion Exchange Efficiency: Chloride ion exchange is performed by stirring the dibromide salt with excess sodium chloride in water, followed by filtration and drying to isolate the dichloride salt.

- Characterization: The final compound is characterized by melting point, elemental analysis, and spectroscopic methods (NMR, IR), confirming the bis-pyridinium structure and substitution pattern.

Comparative Data Table of Key Preparation Parameters

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Alkylation Temperature | 50–80°C | Higher temp increases reaction rate but may cause side reactions |

| Solvent | Ethanol (alkylation), Acetonitrile (quaternization) | Solvent polarity affects solubility and reaction kinetics |

| Molar Ratios | 2:1 (4-(octylamino)pyridine : dibromodecane) | Ensures complete bis-quaternization |

| Reaction Time | 12–24 hours | Longer times favor completion but risk decomposition |

| Anion Exchange Method | Stirring with NaCl aqueous solution | Efficient conversion to dichloride salt |

| Purification | Filtration, washing, recrystallization | Removes unreacted starting materials and byproducts |

常见问题

Q. What are the established synthetic pathways for 1,1'-(1,10-Decanediyl)bis(4-(octylamino)pyridinium) dichloride, and how is purity validated?

Answer: Synthesis typically involves a two-step process:

Quaternization reaction : Reacting 4-(octylamino)pyridine with 1,10-dichlorodecane under reflux in a polar aprotic solvent (e.g., acetonitrile) to form the bis-pyridinium intermediate.

Ion exchange : Treating the intermediate with hydrochloric acid to yield the dichloride salt.

Purity validation :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR peaks (e.g., alkyl chain protons at δ 0.8–1.6 ppm, pyridinium protons at δ 8.0–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 260 nm .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M-Cl]<sup>+</sup> ion at m/z 789.6) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- FT-IR Spectroscopy : Identify functional groups (e.g., C-N stretching at 1250–1350 cm⁻¹, pyridinium ring vibrations at 1600–1650 cm⁻¹).

- Elemental Analysis : Validate C, H, N, and Cl content (theoretical Cl⁻: ~8.2% w/w).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition typically >200°C) .

- Ion Chromatography : Quantify chloride counterion concentration .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s self-assembly behavior in lipid bilayers?

Answer:

- Theoretical Framework : Link to surfactant theory, focusing on critical micelle concentration (CMC) and packing parameters (e.g., Israelachvili’s model) .

- Methodology :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter of aggregates in aqueous solutions.

- Small-Angle X-ray Scattering (SAXS) : Analyze micellar morphology (e.g., spherical vs. cylindrical structures).

- Fluorescence Spectroscopy : Use pyrene as a probe to determine CMC (excimer/monomer intensity ratio).

- Data Interpretation : Correlate alkyl chain length (C10 spacer) with membrane fluidity using Laurdan generalized polarization (GP) measurements .

Q. What methodological approaches resolve contradictions in reported antimicrobial efficacy across studies?

Answer: Discrepancies may arise from variations in microbial strains, concentration gradients, or assay conditions.

- Standardized Protocols :

- Broth Microdilution Assay : Use CLSI guidelines to determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Time-Kill Kinetics : Compare bactericidal activity at 0–24 hours under controlled pH (7.4) and temperature (37°C).

- Statistical Analysis : Apply ANOVA to evaluate significance of differences in MIC values across studies .

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with bacterial membranes?

Answer:

- Modeling Workflow :

- Force Field Selection : Use CHARMM36 or Martini for lipid bilayers and pyridinium headgroups.

- System Setup : Simulate insertion into a DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) bilayer.

- Analysis : Calculate parameters like lateral diffusion coefficients, membrane thickness changes, and electrostatic interactions with phospholipid headgroups.

- Validation : Compare simulation results with experimental data from atomic force microscopy (AFM) or isothermal titration calorimetry (ITC) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。